molecular formula C13H15ClN2 B11875688 (2-Chloro-8-isopropylquinolin-3-yl)methanamine

(2-Chloro-8-isopropylquinolin-3-yl)methanamine

Cat. No.: B11875688
M. Wt: 234.72 g/mol
InChI Key: NIUMQIQCRUUVIY-UHFFFAOYSA-N
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Description

(2-Chloro-8-isopropylquinolin-3-yl)methanamine is a chemical compound with the molecular formula C13H15ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-8-isopropylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-8-isopropylquinoline with methanamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-8-isopropylquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Scientific Research Applications

(2-Chloro-8-isopropylquinolin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-8-isopropylquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.

    8-Isopropylquinoline: Another derivative of quinoline with an isopropyl group at the 8-position.

    Quinoline-3-methanamine: A related compound with a methanamine group at the 3-position.

Uniqueness

(2-Chloro-8-isopropylquinolin-3-yl)methanamine is unique due to the presence of both a chloro and an isopropyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

(2-chloro-8-propan-2-ylquinolin-3-yl)methanamine

InChI

InChI=1S/C13H15ClN2/c1-8(2)11-5-3-4-9-6-10(7-15)13(14)16-12(9)11/h3-6,8H,7,15H2,1-2H3

InChI Key

NIUMQIQCRUUVIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)CN

Origin of Product

United States

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